An In-Depth Technical Guide to the Chemical Properties and Stability of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Stability of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and stability profile of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deep and practical understanding for researchers in the field.
Introduction: The Significance of the 2-Aminopyrrole Scaffold
The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the 2-position and a carboxylate at the 3-position, as seen in ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, creates a highly functionalized and versatile scaffold. This arrangement of functional groups offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The phenyl substitution at the 5-position further modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Understanding the inherent chemical properties and stability of this core structure is paramount for its effective utilization in drug development programs.
Synthesis and Characterization
The synthesis of polysubstituted pyrroles can be achieved through various classical methods, including the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.[2][3] For the specific target molecule, ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a plausible and efficient synthetic approach is a modification of the Gewald reaction, which is traditionally used for the synthesis of 2-aminothiophenes.[4][5] This multicomponent reaction offers the advantage of assembling the complex pyrrole core in a single step from readily available starting materials.
Proposed Synthetic Pathway: A Modified Gewald-Type Reaction
A likely synthetic route involves the condensation of a β-ketoester, an α-amino nitrile, and a carbonyl compound. A more direct approach for this specific molecule would be a three-component reaction involving ethyl acetoacetate, benzaldehyde, and an activated nitrile like malononitrile in the presence of a suitable base and catalyst.
Caption: Proposed Gewald-type synthesis of the target compound.
Experimental Protocol: A General Guideline
The following is a generalized protocol based on similar reported syntheses of substituted pyrroles.[6]
-
Reaction Setup: To a solution of acetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base such as piperidine or triethylamine.
-
Condensation: Stir the reaction mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the condensation is complete, introduce the cyclizing agent. For a pyrrole synthesis, this step deviates from the traditional Gewald reaction (which uses elemental sulfur for thiophene synthesis) and may involve an intramolecular cyclization promoted by the initial reactants and conditions. In some variations, an α-haloketone is used in a Hantzsch-type synthesis.
-
Work-up and Purification: After completion of the reaction, cool the mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O, C-N, C-O).
-
Melting Point: As an indicator of purity.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior.
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂ | - |
| Molecular Weight | 230.26 g/mol | - |
| pKa | Basic pKa (amino group): ~3-5; Acidic pKa (N-H): ~16-18 | Estimated based on the pKa of 2-aminopyridine and the N-H acidity of pyrrole. The electron-withdrawing carboxylate group will decrease the basicity of the amino group.[7] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, acetone, and DMSO. | The presence of the phenyl ring and the overall nonpolar character of the molecule suggest low aqueous solubility.[8] |
| LogP | 2.5 - 3.5 | Predicted using computational models. The value indicates moderate lipophilicity. |
Chemical Stability and Degradation Pathways
A thorough understanding of a compound's stability is crucial for formulation development, storage, and predicting its in vivo fate. Forced degradation studies are intentionally designed to accelerate the degradation process, providing insights into the likely degradation products and pathways.[9][10]
Caption: Experimental workflow for forced degradation studies.
Hydrolytic Degradation
The ester functionality in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[11]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group makes it more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester leads to the formation of a carboxylate salt and ethanol.
The 2-amino group may also be a site for degradation, particularly under harsh acidic conditions, potentially leading to deamination or ring-opening reactions.
Oxidative Degradation
The electron-rich pyrrole ring and the primary amino group are potential sites for oxidation.[12][13]
-
Pyrrole Ring Oxidation: The pyrrole ring can be oxidized to form various products, including pyrrolinones or ring-opened species. The presence of the electron-donating amino group makes the ring particularly susceptible to oxidation.
-
Amino Group Oxidation: The primary amino group can be oxidized to nitroso, nitro, or other related functional groups.
A common oxidant used in forced degradation studies is hydrogen peroxide (H₂O₂). The reaction may be catalyzed by trace metals.
Photolytic Degradation
Pyrrole and its derivatives are known to be sensitive to light.[14][15]
-
N-H Bond Cleavage: UV radiation can induce the cleavage of the N-H bond, leading to the formation of a pyrrolyl radical. This radical can then participate in a variety of secondary reactions.[16]
-
Photo-oxidation: In the presence of oxygen, photo-excited states of the molecule can react to form various oxidation products. The phenyl substituent may also influence the photostability of the compound.[17]
Caption: Proposed major degradation pathways.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. In the case of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, thermal stress may lead to decarboxylation, polymerization, or other complex degradation pathways.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric detection is the gold standard for this purpose.[18][19]
Proposed HPLC Method
Based on methods developed for similar pyrrole derivatives, the following starting conditions are recommended:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | A suitable gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (determined by UV-Vis scan) and Mass Spectrometry (for identification of degradants) |
Method Validation
The developed method must be validated according to ICH guidelines (Q2(R1)) for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and stability profile. A thorough understanding of its potential degradation pathways under various stress conditions is critical for the development of stable and effective drug products. The proposed analytical methodology provides a robust framework for the accurate quantification of the compound and its degradation products. Further experimental work is recommended to confirm the proposed degradation pathways and to fully characterize the degradation products.
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